molecular formula C18H17N7O3 B3065363 N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide CAS No. 392721-60-7

N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide

Cat. No. B3065363
CAS RN: 392721-60-7
M. Wt: 379.4 g/mol
InChI Key: PYXJSQKRVCQKMR-UHFFFAOYSA-N
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Description

N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide (hereafter referred to as 6PTPTA) is a synthetic compound with a wide range of potential applications in scientific research. It is a derivative of pteridine, and is a member of the polyacetamide family. 6PTPTA has been the subject of numerous studies, and has been found to have numerous biochemical and physiological effects.

Scientific Research Applications

6PTPTA has been used in numerous scientific research studies. It has been used as a tool to study the effects of various drugs on the body, and to investigate the biochemical and physiological effects of various compounds. It has also been used to study the role of oxidative stress in the development of various diseases, and to investigate the role of reactive oxygen species in the aging process. Additionally, 6PTPTA has been used to study the effects of various environmental pollutants on the body, and to investigate the effects of various pollutants on the environment.

Mechanism of Action

6PTPTA is believed to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage to cells and tissues. It is also believed to act as a free radical scavenger, binding to free radicals and preventing them from causing oxidative damage. Additionally, 6PTPTA is believed to act as an anti-inflammatory agent, reducing inflammation and preventing the development of various diseases.
Biochemical and Physiological Effects
6PTPTA has been found to have numerous biochemical and physiological effects. It has been found to reduce inflammation, reduce oxidative stress, and protect cells and tissues from oxidative damage. Additionally, 6PTPTA has been found to reduce the risk of various diseases, including cancer, cardiovascular disease, and diabetes. It has also been found to improve cognitive function, reduce anxiety, and improve mood.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6PTPTA in lab experiments is its ability to scavenge reactive oxygen species and prevent oxidative damage. Additionally, 6PTPTA is relatively inexpensive and easy to obtain, making it an ideal compound for use in lab experiments. However, 6PTPTA also has some limitations. It is not as stable as other compounds, and can degrade over time. Additionally, 6PTPTA is not as effective in scavenging reactive oxygen species as other compounds, and may not be as effective in preventing oxidative damage.

Future Directions

There are numerous potential future directions for the use of 6PTPTA in scientific research. One potential direction is the use of 6PTPTA as an antioxidant in food and beverage products. Additionally, 6PTPTA could be used as a drug delivery system, allowing for the targeted delivery of drugs to specific areas of the body. Additionally, 6PTPTA could be used as a tool to study the effects of environmental pollutants on the body, and to investigate the effects of various pollutants on the environment. Finally, 6PTPTA could be used to study the role of oxidative stress in the development of various diseases, and to investigate the role of reactive oxygen species in the aging process.

properties

IUPAC Name

N-(2,7-diacetamido-6-phenylpteridin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O3/c1-9(26)19-15-13(12-7-5-4-6-8-12)22-14-16(20-10(2)27)24-18(21-11(3)28)25-17(14)23-15/h4-8H,1-3H3,(H3,19,20,21,23,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXJSQKRVCQKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=NC2=C1N=C(C(=N2)NC(=O)C)C3=CC=CC=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391465
Record name N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide

CAS RN

392721-60-7
Record name N,N',N''-(6-Phenyl-2,4,7-pteridinetriyl)tris-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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